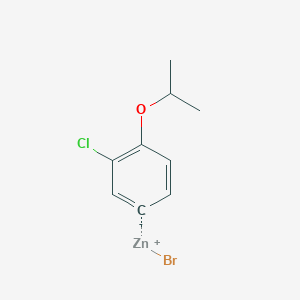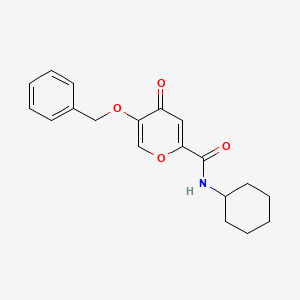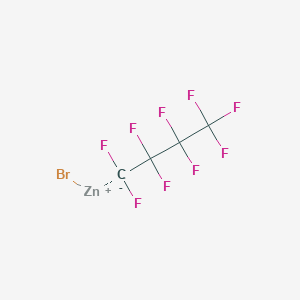![molecular formula C20H19N3O4 B14869674 N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14869674.png)
N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenyl group, and a dioxine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated oxadiazole intermediate in the presence of a palladium catalyst.
Formation of the Dioxine Ring: The dioxine ring can be synthesized through a cyclization reaction involving appropriate diols and aldehydes under acidic conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the dioxine intermediate with an amine derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Hydroxyl and carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl and dioxine derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Polymer Chemistry: It can be incorporated into polymers to modify their properties.
作用機序
The mechanism of action of N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide depends on its specific application. In drug development, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The oxadiazole ring and phenyl group can interact with the active site of enzymes, while the dioxine ring can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Uniqueness
- Structural Features : The presence of the isopropyl group in the oxadiazole ring and the specific arrangement of the phenyl and dioxine rings make this compound unique.
- Reactivity : The compound’s reactivity can differ significantly from similar compounds due to the steric and electronic effects of the isopropyl group.
- Applications : Its unique structure may confer specific properties that make it more suitable for certain applications, such as higher binding affinity in drug development or enhanced stability in materials science.
特性
分子式 |
C20H19N3O4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-12(2)18-22-20(27-23-18)13-7-3-4-8-14(13)21-19(24)17-11-25-15-9-5-6-10-16(15)26-17/h3-10,12,17H,11H2,1-2H3,(H,21,24) |
InChIキー |
HNEDEKIAXSSLIN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NOC(=N1)C2=CC=CC=C2NC(=O)C3COC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



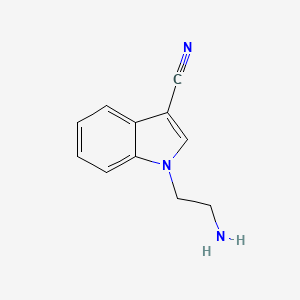
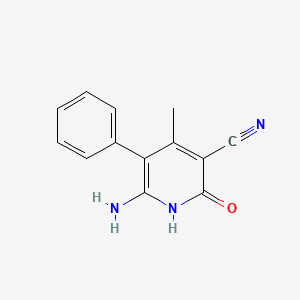
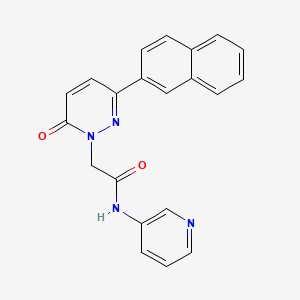
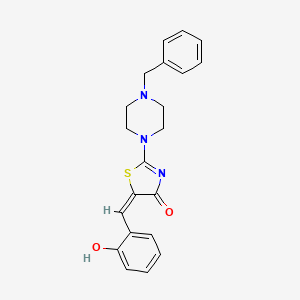
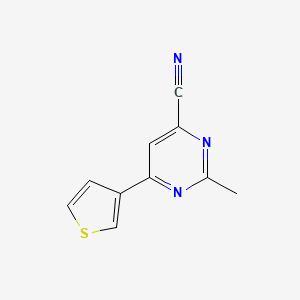

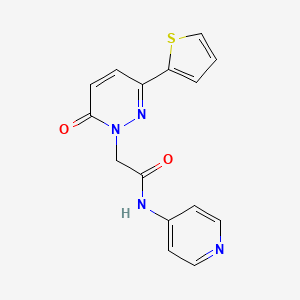
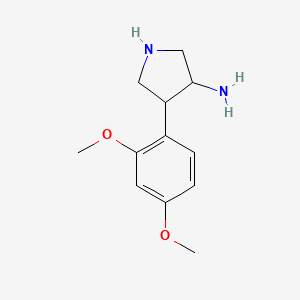
![9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14869641.png)
![3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14869644.png)
